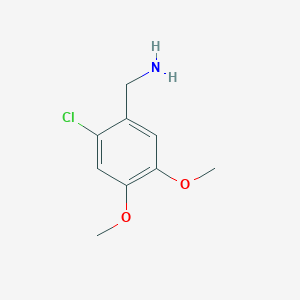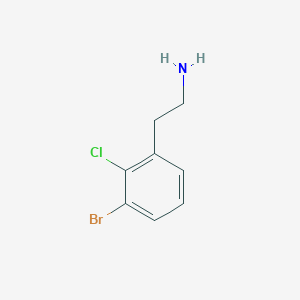
2-(3-Bromo-2-chlorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Bromo-2-chlorophenyl)ethanamine” is a chemical compound that is structurally similar to "2-(3-Chlorophenyl)ethylamine" . The latter is a clear light yellow liquid and was used in the preparation of phenylacetaldehyde by a proton abstraction process .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-2-chlorophenyl)ethanamine” can be inferred from its related compound “2-(3-Chlorophenyl)ethylamine”. The latter has a linear formula of ClC6H4CH2CH2NH2 . The bromine atom in “2-(3-Bromo-2-chlorophenyl)ethanamine” would replace one of the hydrogen atoms on the phenyl ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromo-2-chlorophenyl)ethanamine” can be inferred from its related compound “2-(3-Chlorophenyl)ethylamine”. The latter is a clear light yellow liquid with a density of 1.119 g/mL at 25 °C (lit.), a boiling point of 111-113 °C/12 mmHg (lit.), and a refractive index n20/D of 1.549 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Metabolic Pathways
Synthesis of Radiolabeled Compounds
The synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide, a process related to the synthesis of halogenated ethanamines, was accomplished with high yield and purity, demonstrating the relevance of halogenated ethanamines in the development of radiolabeled compounds for research purposes (Bach & Bridges, 1982).
Metabolic Pathways of Psychoactive Compounds
The study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identifies several metabolites, providing insight into the metabolic pathways of bromo-substituted phenethylamines, which could be relevant for understanding the metabolism of bromo-chloro phenethylamines (Kanamori et al., 2002).
Environmental Applications
- Bioremediation Processes: Research on the complete biological reductive transformation of tetrachloroethene to ethane indicates the potential for bioremediation techniques to address halogenated organic pollutants, highlighting the environmental relevance of studying such compounds (de Bruin et al., 1992).
Computational Studies
- Computational Reaction Studies: A computational study exploring the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives showcases the application of computational chemistry in predicting reaction outcomes for halogenated ethanones, which could extend to understanding reactions involving 2-(3-Bromo-2-chlorophenyl)ethanamine (Erdogan & Erdoğan, 2019).
Corrosion Inhibition
- Corrosion Inhibition Studies: Quantum chemical and molecular dynamics simulation studies on the inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion provide insights into how similar chemical structures, including bromo and chloro substitutions, could serve as effective corrosion inhibitors (Kaya et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as ethanolamine have been found to interact with surface proteins and annexin a3 .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other amines, acting as a nucleophilic base .
Biochemical Pathways
Related compounds like ethanolamine are involved in the biosynthesis of phosphatidylcholine .
Result of Action
Similar compounds have been used in the preparation of other compounds, suggesting potential reactivity .
Action Environment
Similar compounds have properties such as a boiling point of 111-113 °c/12 mmhg and a density of 1119 g/mL at 25 °C .
Eigenschaften
IUPAC Name |
2-(3-bromo-2-chlorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITCVKSRPODGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-chlorophenyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B2573262.png)
![N-[(4-Fluorophenyl)methyl]-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2573263.png)
![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)
![N-(4-(tert-butyl)phenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2573266.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)
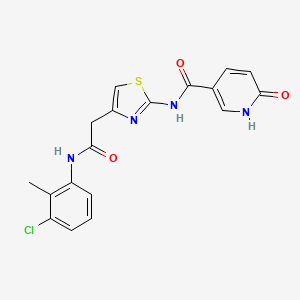

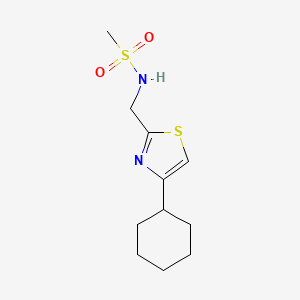

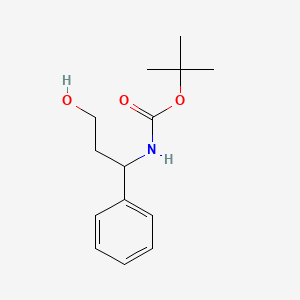
![2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573280.png)

